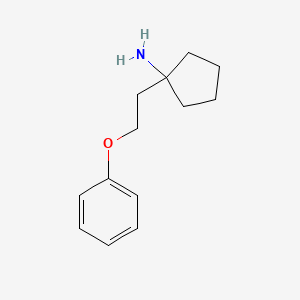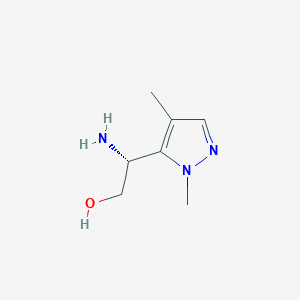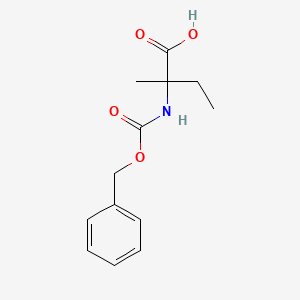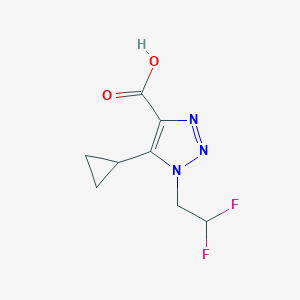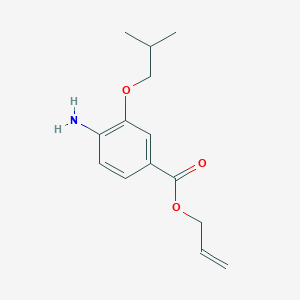![molecular formula C10H15F3O B13567691 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by a bicyclic structure with a trifluoropropanol group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system and a trifluoromethyl group. These structural elements contribute to its distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the trifluoromethylation step.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure can influence its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoropropan-2-ol: This compound contains the trifluoromethyl group but lacks the bicyclic structure, leading to different physical and chemical characteristics.
Uniqueness: 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its bicyclic structure and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H15F3O |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]heptanyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)9(14)5-8-4-6-1-2-7(8)3-6/h6-9,14H,1-5H2 |
InChI-Schlüssel |
JYGQPTGMWOZAKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



aminehydrochloride](/img/structure/B13567618.png)





